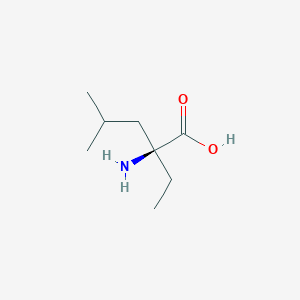

2-Ethyl-L-leucine

Description

Significance of Unnatural Amino Acid Frameworks in Academic Research

Unnatural amino acid frameworks are invaluable in academic research for several key reasons. They allow for the systematic investigation of protein structure and function, the development of peptides with enhanced therapeutic potential, and the creation of novel biomaterials. nih.gov The incorporation of UAAs can confer increased stability against proteolytic degradation, a common challenge in the development of peptide-based drugs. rsc.org Furthermore, the unique side-chain functionalities of UAAs can be used to introduce biophysical probes, such as fluorescent labels or photo-crosslinkers, for studying protein-protein interactions and cellular processes. wikipedia.org The ability to move beyond nature's toolkit opens up vast possibilities for designing molecules with novel biological activities and for dissecting complex biological mechanisms. meilerlab.orgresearchgate.net

Overview of α,α-Disubstituted Amino Acids and Their Stereochemical Complexity

Among the various classes of unnatural amino acids, α,α-disubstituted amino acids are of significant interest. In these structures, the α-hydrogen atom is replaced by an alkyl group or another substituent, resulting in a quaternary α-carbon. jst.go.jpresearchgate.netnih.gov This substitution has profound consequences for the conformational properties of the amino acid and the peptides into which it is incorporated. The presence of two substituents at the α-carbon sterically restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. jst.go.jpchim.it This conformational constraint can be exploited to stabilize specific secondary structures, such as helices or turns, within a peptide chain. jst.go.jpchim.itnih.gov

Positioning of 2-Ethyl-L-leucine within the Landscape of Non-Canonical Amino Acids

This compound is a specific example of an α,α-disubstituted amino acid. As its name implies, it is a derivative of the canonical amino acid L-leucine, with an ethyl group replacing the hydrogen atom at the α-carbon. This positions it within the class of non-canonical, or unnatural, amino acids designed to introduce specific structural constraints. researchgate.net The presence of the ethyl group at the α-position significantly restricts the conformational freedom of the molecule. jst.go.jp Research has shown that peptides containing chiral α-ethylated α,α-disubstituted amino acids often adopt a fully extended C5-conformation, in contrast to α-methylated versions which tend to form 3(10)-helical structures. jst.go.jp This makes this compound a valuable tool for peptide design, allowing for precise control over the secondary structure of synthetic peptides. Its unique structural properties place it at the intersection of synthetic organic chemistry and chemical biology, where the rational design of molecular building blocks leads to new insights into biological function and the development of novel therapeutic agents.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-2-ethyl-4-methylpentanoic acid | N/A |

| Molecular Formula | C8H17NO2 | nih.gov |

| Molecular Weight | 159.23 g/mol | nih.gov |

| Canonical SMILES | CCC(C(O)=O)(N)CC(C)C | N/A |

| Isomeric SMILES | CCC@(N)CC(C)C | N/A |

| InChI Key | N/A | N/A |

| CAS Number | N/A | N/A |

Structure

2D Structure

3D Structure

Properties

CAS No. |

36033-25-7 |

|---|---|

Molecular Formula |

C8H17NO2 |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

(2S)-2-amino-2-ethyl-4-methylpentanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-4-8(9,7(10)11)5-6(2)3/h6H,4-5,9H2,1-3H3,(H,10,11)/t8-/m0/s1 |

InChI Key |

NAPVREXSZJHFMM-QMMMGPOBSA-N |

Isomeric SMILES |

CC[C@](CC(C)C)(C(=O)O)N |

Canonical SMILES |

CCC(CC(C)C)(C(=O)O)N |

Origin of Product |

United States |

Nomenclature and Stereochemical Considerations of 2 Ethyl L Leucine

Systematic Naming Conventions for α-Ethylated Amino Acids

The systematic nomenclature of α-alkylated amino acids, such as 2-Ethyl-L-leucine, follows the guidelines established by the IUPAC-IUBMB Joint Commission on Biochemical Nomenclature. ebi.ac.uk According to these conventions, the carbon atom of the carboxyl group adjacent to the carbon bearing the amino group is designated as carbon 1. qmul.ac.uk Alternatively, Greek lettering can be used, where the carbon atom bonded to the amino and carboxyl groups is termed the α-carbon. qmul.ac.uk

For acyclic amino acids, the naming convention involves identifying the longest carbon chain containing the carboxyl group and numbering it from the carboxyl carbon as C-1. qmul.ac.ukiupac.org The amino group and any other substituents are then indicated by their respective locants on this chain. In the case of this compound, the parent amino acid is leucine (B10760876), which is systematically named 2-amino-4-methylpentanoic acid. qmul.ac.uk The addition of an ethyl group at the α-position (C-2) leads to the systematic name (2S)-2-amino-2-ethyl-4-methylpentanoic acid .

The "L" in this compound refers to the stereochemical configuration at the α-carbon, relating it to L-glyceraldehyde. qmul.ac.uk This is a common practice for trivial names of amino acids. qmul.ac.uk However, for systematic naming, the Cahn-Ingold-Prelog (CIP) priority rules are used, leading to the (S) or (R) designation. tru.ca For most proteinogenic L-amino acids, the α-carbon has an (S) configuration, with the notable exception of cysteine.

The table below summarizes the systematic and trivial names for leucine and its α-ethylated derivative.

| Trivial Name | Systematic Name | Molecular Formula |

| L-Leucine | (S)-2-Amino-4-methylpentanoic acid | C6H13NO2 |

| This compound | (2S)-2-Amino-2-ethyl-4-methylpentanoic acid | C8H17NO2 |

Enantiomeric Forms and Chiral Purity in Research Contexts

The introduction of an ethyl group at the α-carbon of L-leucine creates a quaternary chiral center. Consequently, 2-Ethyl-leucine can exist as two enantiomers: (S)-2-amino-2-ethyl-4-methylpentanoic acid (this compound) and (R)-2-amino-2-ethyl-4-methylpentanoic acid (2-Ethyl-D-leucine). The synthesis of α-amino acids from achiral precursors typically results in a racemic mixture containing equal amounts of both enantiomers. pressbooks.pub

In research, particularly in fields like pharmacology and biochemistry, the use of enantiomerically pure compounds is often crucial, as different enantiomers can exhibit distinct biological activities. open.ac.uk For example, the L-enantiomers of amino acids are the primary forms incorporated into proteins during biosynthesis. The stereochemistry of amino acid analogs can significantly influence their interaction with biological targets such as enzymes and transporters. nih.govsnmjournals.org

The separation of enantiomers, known as chiral resolution, can be achieved through various methods. One common approach involves derivatizing the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by conventional techniques like chromatography. globalresearchonline.net Another method is the use of chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC), which allows for the direct separation of enantiomers. yakhak.orggoogle.com The enantiomeric purity, or enantiomeric excess (ee), is a measure of the purity of a chiral substance and is critical for interpreting research findings accurately. rsc.org For instance, the enantiomeric purity of commercially available (S)-leucine ethyl ester was determined to be high, with only 0.05% of the corresponding (R)-enantiomer present. yakhak.org

The table below outlines the two enantiomeric forms of 2-Ethyl-leucine.

| Enantiomer | Systematic Name | Stereochemical Descriptor |

| This compound | (2S)-2-Amino-2-ethyl-4-methylpentanoic acid | L / (S) |

| 2-Ethyl-D-leucine | (2R)-2-Amino-2-ethyl-4-methylpentanoic acid | D / (R) |

Conformational Analysis and Stereoisomerism of the this compound Moiety

The three-dimensional structure and conformational flexibility of amino acids and their derivatives are key determinants of their biological function and chemical reactivity. The presence of the α-ethyl group in this compound introduces significant steric constraints that influence the molecule's preferred conformation.

Conformational analysis of amino acid residues, often performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, helps to determine the torsion angles of the backbone (phi, ψ) and the side chain (chi, χ). pnas.orgcapes.gov.br For leucine residues in peptides, the side chain often adopts a trans-zigzag conformation. capes.gov.br However, the bulky ethyl group at the α-carbon of this compound is expected to restrict the rotational freedom around the N-Cα and Cα-C' bonds, thereby limiting the accessible conformational space.

Computational modeling and conformational analysis studies on peptides containing various amino acid residues, including L-leucine and D-leucine, have shown that stereochemistry plays a critical role in defining the secondary structure, such as the formation of β-sheets or figure-8 conformations. researchgate.net The introduction of an α-alkyl group can pre-organize the peptide backbone, potentially favoring specific secondary structures. cmu.edu The analysis of peptidomimetics, which aim to replicate the spatial arrangement of amino acid side chains, further underscores the importance of precise conformational control for biological activity. acs.org

The stereoisomerism of this compound is defined by the single chiral center at the α-carbon. Unlike amino acids such as isoleucine or threonine, which have a second chiral center in their side chain, this compound only has two stereoisomers: the (S) and (R) enantiomers. The study of diastereomers, which are stereoisomers that are not mirror images, is relevant when this compound is incorporated into a larger molecule that contains other chiral centers. tru.cajst.go.jp

The table below summarizes key stereochemical features of this compound.

| Feature | Description |

| Chiral Center(s) | One quaternary chiral center at the α-carbon (C2). |

| Number of Stereoisomers | 2 (one pair of enantiomers). |

| Key Torsion Angles | The presence of the α-ethyl group restricts the phi (φ) and psi (ψ) backbone torsion angles. |

| Expected Conformational Impact | Increased steric hindrance around the α-carbon, likely leading to a more rigid structure compared to L-leucine. |

2 Ethyl L Leucine As a Chiral Building Block in Advanced Organic Synthesis

Incorporation into Peptides and Peptidomimetics

The integration of 2-Ethyl-L-leucine into peptide chains offers a powerful tool for modulating their structure and properties. As an α,α-disubstituted amino acid, it introduces a quaternary stereocenter that significantly influences the local and global conformation of the resulting peptide.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient, stepwise assembly of amino acids into a desired sequence on a solid support. peptide.com The incorporation of unnatural amino acids like this compound into SPPS protocols presents unique challenges and opportunities. Due to the steric bulk of the α-ethyl group, the coupling of Fmoc-2-Ethyl-L-leucine can be more demanding compared to standard proteinogenic amino acids.

To overcome the steric hindrance, more potent coupling reagents or modified reaction conditions are often necessary. Research has shown that for sterically hindered amino acids, double coupling cycles or the use of high-efficiency coupling agents can improve yields. ingentaconnect.com The choice of solvent is also critical; while N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are traditionally used, greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) are being explored to enhance the sustainability of SPPS. acs.org The solubility of the protected amino acid in the chosen solvent is a key factor for successful coupling. acs.org

Table 1: Comparison of Solvents and Coupling Conditions in SPPS

| Parameter | Standard SPPS | Green SPPS (GSPPS) | Considerations for this compound |

| Coupling Solvent | DMF, NMP, DCM acs.org | 2-MeTHF, EtOAc, IPA acs.org | Good solubility of the protected amino acid is crucial. acs.org |

| Coupling Reagents | HBTU, HATU, DIC/HOBt | HBTU, HATU, PyBOP | High-potency reagents may be required to overcome steric hindrance. |

| Coupling Time | 1-2 hours | Variable, often comparable to standard SPPS | Extended coupling times or double coupling may be necessary. ingentaconnect.com |

| Deprotection | 20% Piperidine in DMF ingentaconnect.com | 20% Piperidine in greener solvent blends | Must ensure complete removal of the Fmoc group without side reactions. |

This table provides a general comparison of SPPS conditions. Specific protocols can vary significantly based on the peptide sequence and scale.

While SPPS is dominant for many applications, solution-phase peptide synthesis (SolPS) remains a valuable strategy, particularly for large-scale production or for sequences that are difficult to assemble on a solid support. mdpi.comresearchgate.net In solution-phase coupling, the steric bulk of this compound necessitates the use of highly efficient coupling reagents to ensure high conversion and minimize side reactions, such as epimerization. researchgate.net

Table 2: Representative Solution-Phase Coupling Reagents

| Reagent | Activating Species | Key Features | Reference |

| T3P® | Phosphonic Anhydride (B1165640) | Fast reaction times, high efficiency, water-soluble by-products. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| EEDQ | Activated Ester | Low racemization. cdnsciencepub.com | cdnsciencepub.com |

| HBTU/HATU | Benzotriazole-based | Highly efficient, commonly used in both solution and solid-phase. | |

| Acid Chlorides | Acyl Chloride | Highly reactive, requires careful control of base and temperature. google.com | google.com |

The replacement of the α-hydrogen with an ethyl group dramatically restricts the conformational freedom of the peptide backbone. The steric hindrance imposed by the α,α-disubstitution limits the possible values of the Ramachandran dihedral angles (φ and ψ). Studies on homopeptides of α-ethylated α,α-disubstituted amino acids have shown that they preferentially adopt a fully extended C5-conformation. jst.go.jpresearchgate.net This is in stark contrast to α-methylated amino acids (like aminoisobutyric acid, Aib), which tend to induce a 3(10)-helical structure. jst.go.jpresearchgate.net

This conformational rigidity can be harnessed to stabilize specific secondary structures, such as β-sheets, or to design peptides with predictable and constrained geometries. nih.gov The introduction of an α-ethyl group can also enhance the proteolytic stability of peptides, as the substituted α-carbon can prevent recognition and cleavage by proteases that typically act on β-strand conformations. rsc.org Furthermore, the ethyl group can engage in beneficial hydrophobic interactions within a protein binding pocket, potentially increasing binding affinity. rsc.org

Solution-Phase Coupling Strategies

Synthesis of Complex Natural Products and Pharmaceuticals

The unique stereochemical properties of this compound make it a valuable component in the total synthesis of complex molecules and in the development of new pharmaceutical agents.

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org While this compound itself is not typically used as a primary chiral auxiliary in the same way as Evans oxazolidinones or camphor (B46023) sultams, its derivatives can be. wikipedia.orgnih.gov The principles of using sterically demanding chiral building blocks are central to this field. The synthesis of optically active α-ethylated amino acids sometimes employs chiral auxiliaries to establish the quaternary stereocenter. jst.go.jp

More broadly, the insights gained from the conformational behavior of peptides containing this compound can inform the design of peptide-based catalysts. By controlling the secondary structure, catalytic residues can be positioned in a precise three-dimensional arrangement to create a specific chiral environment for a reaction. The predictable, extended conformation induced by α-ethylated residues can be a useful design element in such catalytic peptides. researchgate.net

Macrocyclization is a key strategy used to improve the pharmacological properties of peptides, including binding affinity, stability, and cell permeability. uni-kiel.denih.gov The conformational constraints imposed by this compound can be advantageous in the synthesis of macrocyclic peptides. By pre-organizing the linear peptide precursor into a conformation that is conducive to cyclization, the entropic barrier to ring formation can be lowered, potentially leading to higher yields and reduced formation of oligomeric side products. uni-kiel.de

Role in Asymmetric Catalysis and Auxiliary Design

Development of Functional Supramolecular Assemblies

The self-assembly of small, well-defined molecular units into larger, ordered supramolecular structures is a powerful bottom-up approach for the creation of functional materials. Amino acids, being inherently chiral and possessing hydrogen-bonding capabilities, are excellent candidates for this purpose. The introduction of an ethyl group at the α-position of L-leucine is anticipated to significantly influence its self-assembly behavior, leading to the formation of unique supramolecular architectures.

Design of Low-Molecular-Weight Organogelators Derived from Amino Acids

Low-molecular-weight organogelators (LMWGs) are small molecules that can self-assemble in organic solvents to form three-dimensional networks, entrapping the solvent and leading to the formation of a gel. The design of LMWGs based on amino acids often involves the modification of the N-terminus and C-terminus to modulate the intermolecular interactions that drive gelation.

While direct studies on this compound as an organogelator are not extensively documented in publicly available research, the principles of LMWG design derived from analogous amino acids, such as L-leucine, provide a strong foundation for predicting its behavior. Research on L-leucine derivatives has shown that the introduction of long alkyl chains at the N-terminus and modifications at the C-terminus, for instance with a hydrazide moiety, can enhance the gelation efficiency. ekb.eg These modifications promote the formation of extensive hydrogen-bonding networks, which are crucial for the self-assembly process. ekb.eg

For example, a study on N-dodecanoyl-L-amino acids demonstrated their ability to act as efficient and biodegradable gelators. uniroma1.it The crystal structures of these derivatives revealed lamellar self-assemblies, providing insight into the packing and energetic frameworks that govern gelling properties. uniroma1.itmdpi.com The presence of both carboxylic O-H and amide N-H groups was found to be critical for the crystal net energetics, contributing significantly to the total energy through coulombic interactions. uniroma1.it

Based on these findings, a hypothetical this compound-derived organogelator could be designed by incorporating a long-chain fatty acid at the N-terminus. The bulky ethyl group at the alpha-carbon would likely introduce steric effects that could influence the packing of the molecules in the self-assembled state, potentially leading to different network morphologies compared to L-leucine-based counterparts.

Table 1: Examples of Amino Acid-Based Low-Molecular-Weight Organogelators and their Gelation Properties

| Gelator Derivative | Amino Acid | Modification | Solvents Gelled | Key Findings | Reference |

| N-dodecanoyl-L-leucine | L-leucine | N-terminal dodecanoyl group | Toluene, Water (as hydrogel) | Forms lamellar self-assemblies; gelling properties influenced by crystal packing and energy frameworks. | uniroma1.itmdpi.com |

| C-terminal hydrazide L-Leucine derivatives | L-leucine | N-terminal alkyl chains (C9, C12, C16) and C-terminal hydrazide | Alkanes, aromatics, oils | Hydrazide moiety enhances hydrogen bonding and gelation efficiency; self-assembly into fibrillar networks. | ekb.eg |

| N-protected phthaloylhydrazide amino acids | Phenylalanine derivatives | N-terminal phthaloylhydrazide | Non-polar solvents | Two-component system with N-dodecyl-L-amino- acids and N-ε-dodecyl-L-lysine esters. | uniroma1.it |

This table is generated based on available data for analogous compounds and serves as an illustrative guide.

Self-Assembly Principles and Network Formation

The formation of a stable organogel relies on the delicate balance of interactions that drive the self-assembly of LMWGs into a three-dimensional network. For amino acid-based gelators, the primary driving forces are non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking (if aromatic moieties are present). uniroma1.it

The self-assembly process typically begins with the dissolution of the organogelator in a suitable solvent at an elevated temperature. Upon cooling, the molecules start to aggregate, forming one-dimensional fibrillar structures. These fibers then entangle and cross-link to create a network that immobilizes the solvent, resulting in the formation of a gel. researchgate.net

Studies on other amino acids with bulky side chains have shown that steric factors can play a crucial role in the self-assembly process. For instance, the replacement of L-leucine with the bulkier tert-leucine in a cyclic peptide was found to inhibit nanotube formation due to steric clashes. nih.gov This highlights the sensitivity of self-assembly to the steric profile of the amino acid building block. Therefore, the ethyl group in this compound is predicted to be a critical design element for fine-tuning the supramolecular architecture and the resulting material properties.

The morphology of the self-assembled network can be investigated using techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), which can provide visual evidence of the fibrillar structures. Spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be employed to probe the hydrogen-bonding interactions that are fundamental to the network formation. ekb.eg

Biochemical and Enzymatic Investigations of 2 Ethyl L Leucine Non Clinical, Mechanistic Focus

Interaction with Amino Acid Transporters and Cellular Uptake Mechanisms

The cellular uptake of amino acids is mediated by a variety of transporters with distinct specificities. For large neutral amino acids like leucine (B10760876), the L-type Amino Acid Transporter 1 (LAT1), a sodium-independent exchanger, is a primary route of entry into cells. jst.go.jpnih.gov The interaction of amino acid analogs with these transporters is critically dependent on their three-dimensional structure.

LAT1 recognizes its substrates based on specific structural features, primarily the presence of a free α-carboxyl group, a free α-amino group, and a large, neutral side chain. researchgate.netmdpi.com The L-enantiomer is strongly preferred over the D-enantiomer for binding, although transport rates may not be substantially different. nih.gov The transporter's binding pocket is exquisitely sensitive to substitutions at the α-carbon of the amino acid. While natural substrates possess a hydrogen atom at this position, the introduction of an alkyl group, such as in 2-Ethyl-L-leucine, introduces significant steric hindrance.

Research on other α-alkylated amino acids demonstrates that such modifications interfere with transporter binding. For instance, α-ethyl-L-alanine has been shown to impede interaction with the related LAT2 transporter. jst.go.jp Similarly, studies with various LAT1 substrates have established that modifications to the core α-amino acid structure, particularly at the α-carbon, can dramatically reduce or abolish binding affinity. researchgate.net The ethyl group in this compound occupies the space normally reserved for the α-hydrogen, leading to a steric clash within the binding site of LAT1. This prevents the compound from achieving the optimal conformation required for high-affinity binding and subsequent translocation across the cell membrane. While specific kinetic data for this compound is not extensively documented, the established principles of LAT1 substrate recognition suggest it would be a very poor substrate and a weak competitive inhibitor at best, as it possesses the necessary carboxyl and amino groups but fails the steric requirements at the α-carbon.

Table 1: Comparative Interaction of L-Leucine and Analogs with LAT1 This table provides a conceptual comparison based on established structure-activity relationships.

| Compound | α-Carbon Substituent | Key Structural Features | Expected LAT1 Interaction |

|---|---|---|---|

| L-Leucine | Hydrogen | α-amino group, α-carboxyl group, isobutyl side chain | Substrate; High-affinity binding and transport |

| This compound | Ethyl | α-amino group, α-carboxyl group, isobutyl side chain | Poor Substrate/Inhibitor; Steric hindrance at α-carbon severely reduces binding affinity |

| α-Methyl-L-alanine | Methyl | α-amino group, α-carboxyl group, methyl side chain | Poor Substrate/Inhibitor; Steric hindrance at α-carbon reduces binding |

The structure-activity relationship (SAR) for LAT1 ligands is well-defined and highlights several critical requirements for recognition and transport:

An α-Amino Group: This group must be present and is preferably a primary amine. N-methylation or its replacement completely abolishes activity. researchgate.netmdpi.com

An α-Carboxyl Group: This acidic moiety is essential for interaction with the transporter.

A Large, Hydrophobic Side Chain: LAT1 preferentially binds amino acids with bulky, non-polar side chains, such as leucine, phenylalanine, and tryptophan. nih.gov

L-Stereochemistry: The spatial arrangement of the functional groups corresponding to the L-configuration is crucial for high-affinity binding.

An Unsubstituted α-Carbon: The presence of a hydrogen atom at the α-carbon is a key feature of all known high-affinity LAT1 substrates.

This compound meets the first three criteria but fails on the last and most critical one for transport. The replacement of the α-hydrogen with an ethyl group violates the structural template recognized by LAT1. This substitution fundamentally alters the molecule's shape, preventing it from fitting correctly into the transporter's binding site, which is tailored to accommodate the precise stereochemistry of natural L-amino acids. jst.go.jp

Specificity and Kinetics of Transporter Binding (e.g., LAT1)

Enzymatic Recognition and Substrate Specificity

The biological activity of an amino acid analog is also determined by its ability to be recognized by intracellular enzymes involved in protein synthesis and metabolism.

Aminoacyl-tRNA synthetases are essential enzymes that catalyze the attachment of amino acids to their cognate tRNA molecules, a critical step in protein synthesis. oup.com Leucyl-tRNA synthetase (LeuRS) is highly specific for L-leucine and possesses a proofreading or editing mechanism to hydrolyze misactivated amino acids or mischarged tRNAs. oup.commdpi.com

The active site of LeuRS is precisely shaped to accommodate L-leucine. The introduction of a bulky ethyl group at the α-carbon of this compound would prevent its entry into the catalytic site. This steric clash would inhibit the first step of the reaction, the formation of a leucyl-adenylate intermediate. Consequently, this compound is not expected to be a substrate for LeuRS and would not be incorporated into proteins. Instead, by occupying the active site without being processed, it would act as a competitive inhibitor of LeuRS. Inhibition of LeuRS would halt the attachment of leucine to tRNA(Leu), thereby blocking protein biosynthesis and leading to cytotoxicity. medchemexpress.commedchemexpress.com Numerous leucine analogs have been developed as potent inhibitors of LeuRS for antimicrobial applications. medchemexpress.com

Table 2: Examples of Leucyl-tRNA Synthetase (LeuRS) Inhibitors

| Inhibitor | Type | Reported IC₅₀ | Mechanism of Action | Reference |

|---|---|---|---|---|

| Leu-AMS | Leucine Analogue | 22.34 nM | Competitive inhibition of the catalytic site | medchemexpress.commedchemexpress.com |

| Epetraborole (GSK2251052) | Boron-containing Analogue | 0.31 µM | Inhibits protein synthesis via LeuRS inhibition | medchemexpress.com |

| Norvaline | Leucine Analogue | - | Binds to the active site of LeuRS | mdpi.com |

| This compound | Leucine Analogue | Not Reported | Expected to be a competitive inhibitor due to steric hindrance at the α-carbon | - |

Peptidases are enzymes that catalyze the hydrolysis of peptide bonds. Their activity is highly dependent on the structure of the amino acid residues flanking the scissile bond. Peptides composed of natural L-amino acids are generally susceptible to degradation by a wide array of exopeptidases and endopeptidases. chemistry.coach

A key strategy to enhance the stability of therapeutic peptides is to introduce modifications that confer resistance to proteolysis. nih.gov The incorporation of an α-alkylated amino acid like this compound into a peptide chain is a highly effective method for achieving this. The ethyl group at the α-carbon provides substantial steric bulk that physically blocks the active site of peptidases, preventing the enzyme from binding to and cleaving the adjacent peptide bonds. csic.esacs.org This steric hindrance makes the peptide unrecognizable as a substrate for most proteases, which are evolved to act on peptides with a less-hindered α-hydrogen. uminho.pt Therefore, peptides containing this compound are expected to exhibit exceptional stability against proteolytic degradation. acs.org

In bacteria and fungi, the catabolism of branched-chain amino acids like leucine serves as a source of carbon and nitrogen. mdpi.comnih.gov The canonical degradation pathway for L-leucine is initiated by a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent transaminase, such as branched-chain aminotransferase (BcaT), which converts L-leucine to α-ketoisocaproate. asm.orgchemrxiv.org

A critical mechanistic feature of this transamination reaction is the abstraction of the proton from the α-carbon of the amino acid. nih.govmbl.or.kr this compound, by definition, lacks a hydrogen atom at its α-carbon, having an ethyl group in its place. The absence of this α-hydrogen makes it mechanistically impossible for transaminases to act on this molecule. The enzyme cannot catalyze the initial and essential deamination step, thus blocking the compound's entry into the established leucine metabolic pathway. rsc.org As a result, this compound is expected to be metabolically inert in bacterial and fungal systems that rely on this canonical degradation route. It would not be utilized as a nutrient source and would likely accumulate without being broken down.

Modulation of Intracellular Signaling Pathways (Mechanistic Studies)

Activation of mTORC1 Pathway by Leucine Derivatives (Focus on cellular mechanisms, not clinical outcomes)

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, integrating signals from nutrients, growth factors, and cellular energy status. researchgate.net Amino acids, particularly the branched-chain amino acid L-leucine, are potent activators of the mTORC1 signaling cascade. physiology.orgmdpi.com The activation process is a sophisticated, multi-step mechanism primarily coordinated at the surface of the lysosome. physiology.orgnih.gov

The journey of a leucine derivative from the extracellular space to mTORC1 activation involves two critical events: cellular uptake and subsequent signaling to the mTORC1 complex. researchgate.net Cellular entry is predominantly mediated by specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is essential for the growth of many cell types. researchgate.net The structural requirements for a molecule to be recognized and transported by LAT1 include the presence of a carbonyl oxygen, an alkoxy oxygen of the carboxyl group, an amino group, and a hydrophobic side chain. researchgate.net

Once inside the cell, the activation of mTORC1 is more structurally demanding. researchgate.net Research on various leucine derivatives has shown that in addition to the features required for transport, a fixed distance between the carbonyl and alkoxy oxygens of the carboxyl group and the specific positioning of the amino group at the α-carbon are crucial for initiating the signaling cascade. researchgate.net

Several intracellular proteins act as leucine sensors. Leucyl-tRNA synthetase (LRS) has been identified as a key leucine sensor that, upon binding leucine, acts as a GTPase-activating protein (GAP) for the RagD GTPase, a component of the Rag GTPase heterodimer. nih.govd-nb.infonih.gov This interaction is crucial for the subsequent steps of mTORC1 activation. Another identified cytosolic sensor is Sestrin2, which binds directly to leucine. imrpress.comelifesciences.org In the absence of leucine, Sestrin2 interacts with and inhibits the GATOR2 complex; leucine binding to Sestrin2 disrupts this interaction, thereby liberating GATOR2 to participate in mTORC1 activation. imrpress.comembopress.org

Amino acid availability, sensed by proteins like LRS and Sestrin2, triggers the activation of Rag GTPases. nih.govd-nb.info The active Rag complex then recruits mTORC1 from the cytoplasm to the lysosomal surface. d-nb.info This translocation is an obligatory step for activation because it brings mTORC1 into proximity with its direct and potent activator, the small GTPase Rheb, which also resides on the lysosomal membrane. d-nb.infoimrpress.com The final activation of the mTORC1 kinase is achieved through this interaction with GTP-loaded Rheb. d-nb.info Downstream, activated mTORC1 phosphorylates key targets, including p70 ribosomal S6 kinase 1 (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and other anabolic processes. nih.govresearchgate.net

Interestingly, not all leucine derivatives act as agonists. For instance, N-acetylleucine amide has been shown to inhibit leucine-induced mTORC1 signaling and p70S6K activation in cell lines like Jurkat and rat hepatoma cells, demonstrating that specific chemical modifications can antagonize the pathway. nih.gov Furthermore, some research suggests that leucine can signal to mTORC1 via its metabolite, acetyl-coenzyme A (AcCoA), which can promote the acetylation of the mTORC1 component Raptor, leading to activation in a cell-type-specific manner. nih.gov

Table 1: Key Proteins in Leucine-Mediated mTORC1 Activation

| Protein/Complex | Function in the Pathway | Cellular Location | Citations |

| LAT1 (SLC7A5) | Transports leucine and its derivatives into the cell. | Cell Membrane | researchgate.netimrpress.com |

| LRS | Cytosolic sensor for leucine; exhibits GAP activity towards RagD. | Cytosol, Lysosome | nih.govd-nb.infonih.gov |

| Sestrin2 | Cytosolic leucine sensor; relieves inhibition of GATOR2 upon leucine binding. | Cytosol | imrpress.comelifesciences.orgembopress.org |

| Rag GTPases | Heterodimeric proteins (RagA/B-RagC/D) that recruit mTORC1 to the lysosome when activated by amino acids. | Lysosome | nih.govnih.govd-nb.info |

| Rheb | Small GTPase that directly binds to and activates mTORC1 at the lysosomal surface. | Lysosome | d-nb.infonih.gov |

| mTORC1 | Master kinase complex that, when activated, phosphorylates downstream targets to control cell growth and metabolism. | Cytoplasm, Lysosome | researchgate.netphysiology.orgnih.gov |

| p70S6K | A key downstream target of mTORC1; its phosphorylation indicates mTORC1 activity and promotes protein synthesis. | Cytoplasm | researchgate.netnih.govnih.gov |

| 4E-BP1 | A downstream target of mTORC1; its phosphorylation releases inhibition of translation initiation factor eIF4E. | Cytoplasm | nih.govresearchgate.net |

Role in Nutrient Sensing and Cellular Homeostasis in Model Systems

The mTORC1 pathway, with L-leucine as a key activator, is a fundamental nutrient-sensing system that allows cells to align their metabolic state with nutrient availability, thereby maintaining cellular homeostasis. researchgate.netnih.govresearchgate.net This system ensures that anabolic processes, such as protein synthesis, are active only when sufficient building blocks are present. physiology.org When amino acid levels are low, mTORC1 is inhibited, leading to a shutdown of protein synthesis and the activation of catabolic processes like autophagy to replenish intracellular nutrient pools. physiology.org

In various model systems, the role of leucine sensing in maintaining homeostasis is evident. Studies using HeLa S3 cells have elucidated the structure-activity relationships of leucine derivatives, showing how specific chemical features are required to trigger the phosphorylation of mTORC1's downstream effectors, a direct reflection of the cell's nutrient-sensing response. researchgate.netresearchgate.net In human leukemia T cells (Jurkat cells), the pathway's integrity is highlighted by the ability of an inhibitory leucine derivative to halt the cell cycle at the G1 phase, a typical cellular response to nutrient deprivation signals. nih.gov

The physiological importance of this sensing mechanism has been investigated in mouse models. Mice lacking the leucine sensors Sestrin1 and Sestrin2 are unable to suppress mTORC1 activity in their tissues when deprived of dietary leucine. mit.edu This dysregulation leads to a failure to adapt to the low-leucine environment, resulting in significant loss of white adipose tissue and skeletal muscle. mit.edu This demonstrates that proper leucine sensing by the mTORC1 pathway is critical for maintaining metabolic homeostasis across different tissues in a whole-organism context. mit.edu

Furthermore, the mTORC1 pathway's role extends beyond just sensing amino acids. It integrates a variety of signals, including those from growth factors and cellular energy levels, often through the AMPK pathway. nih.govimrpress.com In cultured endothelial cells, for example, leucine-induced activation of mTORC1 signaling was shown to promote a pro-oxidant gene environment, indicating that nutrient sensing through this pathway can modulate cellular redox homeostasis. ahajournals.org The central nervous system also acts as a crucial site for leucine sensing, where the mTORC1-S6K1 pathway in the hypothalamus participates in the control of whole-body energy balance and glucose homeostasis. nih.gov This intricate network of signaling allows cells and the organism as a whole to mount coordinated responses to fluctuating nutrient landscapes, which is indispensable for survival and proper function. embopress.org

Computational and Theoretical Studies on 2 Ethyl L Leucine

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a flexible molecule like 2-Ethyl-L-leucine, a primary goal of molecular modeling is to perform a detailed conformational analysis to identify the molecule's preferred three-dimensional structures.

Potential Energy Surface Exploration and Preferred Conformations

The conformational flexibility of this compound arises from the rotation around its single bonds. The key dihedral angles include the backbone angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N) as well as the side-chain angles (χ). The potential energy surface (PES) is a conceptual map that describes the energy of the molecule as a function of these rotational angles. osf.ionih.gov By exploring the PES, computational chemists can identify energy minima, which correspond to stable, preferred conformations (also known as rotamers).

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Defining the Angle | Description |

|---|---|---|

| φ (phi) | C' - N - Cα - C' | Defines the rotation around the N-Cα bond of the backbone. |

| ψ (psi) | N - Cα - C' - N | Defines the rotation around the Cα-C' bond of the backbone. |

| χ1 | N - Cα - Cβ - Cγ | Defines the primary rotation of the isobutyl side chain. |

Prediction of Spectroscopic Parameters

Once the stable conformers are identified, computational methods can accurately predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental data and confirming the presence of specific conformers.

Vibrational Spectroscopy (FTIR and Raman): Quantum chemical calculations, particularly using Density Functional Theory (DFT), can compute the harmonic vibrational frequencies of this compound. These frequencies correspond to the peaks observed in Fourier-Transform Infrared (FTIR) and Raman spectra. researchgate.net Characteristic vibrational modes for this molecule would include N-H stretching from the amino group, C=O stretching from the carboxyl group, and various C-H stretching and bending modes from the ethyl and isobutyl groups. Comparing the calculated spectrum with experimental results helps validate the computed geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for this purpose. The chemical shift of each nucleus is highly sensitive to its local electronic environment. Therefore, the presence of the Cα-ethyl group in this compound would cause predictable changes in the chemical shifts of nearby nuclei (especially Cα, Cβ, and the backbone N-H proton) compared to L-leucine.

Table 2: Predicted Spectroscopic Data Types for this compound

| Spectroscopy Type | Predicted Parameter | Computational Method | Information Gained |

|---|---|---|---|

| FTIR / Raman | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-311++G(d,p)) | Identification of functional groups and conformational state. |

| ¹H NMR | Chemical Shifts (ppm) | DFT with GIAO method | Information on the electronic environment of hydrogen atoms. |

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental information about a molecule's electronic structure, which governs its stability, reactivity, and intermolecular interactions. These methods solve approximations of the Schrödinger equation for the molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust and widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. acs.org Functionals like B3LYP or M06-2X combined with basis sets such as 6-311++G(d,p) are commonly employed to optimize the molecular geometry and calculate electronic properties. acs.orgnih.gov

For this compound, DFT calculations would provide the optimized ground-state geometry, total electronic energy, and the distribution of electrons within the molecule. This information is foundational for understanding its intrinsic stability and how it might react with other chemical species. Studies on L-leucine have used DFT to investigate its chelating ability with metal ions and its susceptibility to oxidation, demonstrating the method's power in predicting chemical behavior. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pnas.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy of the HOMO (E_HOMO) is related to the ionization potential, while the energy of the LUMO (E_LUMO) is related to the electron affinity. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. pnas.orgresearchgate.net A small gap suggests the molecule is more reactive and more polarizable. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. researchgate.netnih.gov

Table 3: Global Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates high reactivity. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the power of an atom/molecule to attract electrons. |

| Chemical Potential (μ) | -χ | Represents the "escaping tendency" of electrons from a system. |

Electrostatic Potential Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP or ESP) map is a visual representation of the charge distribution around a molecule. nih.gov It is plotted on the molecule's electron density surface, with colors indicating regions of different electrostatic potential. Typically, red areas signify negative potential (electron-rich regions, attractive to electrophiles), while blue areas signify positive potential (electron-poor regions, attractive to nucleophiles). nih.gov

For this compound in its zwitterionic form (the likely state at physiological pH), an MEP map would clearly show strong negative potential around the oxygen atoms of the carboxylate group (-COO⁻) and strong positive potential around the hydrogens of the ammonium (B1175870) group (-NH₃⁺). nih.gov These sites are the primary locations for intermolecular interactions such as hydrogen bonding, which dictates how the molecule interacts with solvents like water or with biological receptors. In addition to MEP maps, methods like Mulliken population analysis can be used to assign partial atomic charges to each atom in the molecule, providing a quantitative measure of charge distribution. x-mol.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules. In the context of this compound, MD simulations can provide detailed insights into its dynamic behavior, both in isolation and in complex environments such as in the presence of a protein receptor or in different solvents. These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of particles vary with time.

Classical MD simulations typically utilize force fields to define the potential energy of the system as a function of the atomic coordinates. These force fields are collections of parameters that describe the energetics of bond stretching, angle bending, torsional rotations, and non-bonded interactions like van der Waals forces and electrostatic interactions. For amino acid derivatives like this compound, force fields such as AMBER or CHARMM would be appropriate. The simulations can be run for nanoseconds to microseconds, depending on the computational resources and the processes being studied. From the resulting trajectories, various properties can be analyzed, including conformational changes, interaction energies, and solvent distribution.

Ligand-Protein Interaction Dynamics

Molecular dynamics simulations are instrumental in understanding the dynamic nature of ligand-protein interactions, moving beyond the static picture provided by molecular docking. nih.govresearchgate.net For this compound, MD simulations can elucidate how the ethyl group on the alpha-carbon influences its binding affinity and selectivity for a particular protein target compared to its parent amino acid, L-leucine.

Key aspects that can be analyzed from MD simulations of a this compound-protein complex include:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can be calculated over the simulation time to assess the stability of the complex. A stable RMSD suggests a stable binding mode.

Interaction Fingerprints: The types and duration of interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the protein can be tracked throughout the simulation. This provides a dynamic interaction fingerprint that highlights the key residues involved in binding. frontiersin.org

Binding Free Energy Calculations: Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be applied to the MD trajectories to calculate the binding free energy of this compound to its target protein. This allows for a quantitative comparison of its binding affinity with other ligands.

A hypothetical study on the interaction of this compound with a leucine-binding protein might reveal that the ethyl group establishes additional van der Waals contacts within a hydrophobic sub-pocket, potentially increasing the residence time of the ligand in the bound state. The simulation could also reveal how the protein's side chains rearrange to accommodate the ethyl group. frontiersin.org

| Parameter | Description | Relevance to this compound |

| RMSD | Root-Mean-Square Deviation of atomic positions. | Assesses the stability of the ligand in the binding pocket and the overall protein structure. |

| Hydrogen Bonds | Analysis of hydrogen bond formation and lifetime. | The core amino acid structure's interactions with the protein. |

| Hydrophobic Contacts | Number and nature of non-polar interactions. | Crucial for the isobutyl and the additional ethyl group of this compound. |

| Binding Free Energy | Calculation of the energy of binding. | Quantifies the affinity of this compound for the protein. |

Solvent Effects on Molecular Behavior

The solvent environment plays a critical role in the behavior of molecules, influencing their conformation, solubility, and interaction with other molecules. frontiersin.orgmdpi.com Molecular dynamics simulations are particularly well-suited to study these solvent effects at a microscopic level. For this compound, the presence of an additional ethyl group increases its hydrophobicity compared to L-leucine, which would significantly affect its interaction with different solvents.

In aqueous solutions, water molecules will organize around the non-polar side chain and the ethyl group, forming a structured solvation shell. This hydrophobic hydration affects the molecule's conformational preferences. MD simulations can be used to analyze the structure and dynamics of these water molecules, providing insights into the hydrophobic effect. researchgate.net

Studies on similar amino acids in various solvents have shown that the nature of the solvent can drastically alter molecular behavior. acs.orgrsc.org For example, in a polar protic solvent like ethanol, the solvent molecules can form hydrogen bonds with the amino and carboxyl groups of this compound, while the non-polar parts of the solvent would interact favorably with the hydrophobic side chain. In contrast, in a polar aprotic solvent like acetonitrile, the interactions would be different, potentially leading to different conformational ensembles of the molecule. researchgate.net

MD simulations can be used to compute various properties to understand solvent effects:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or group in the solute. RDFs can reveal the structure of the solvation shells around different parts of this compound.

Solvation Free Energy: This is the free energy change associated with transferring the molecule from a vacuum to the solvent. It is a measure of the molecule's solubility and can be calculated from MD simulations using thermodynamic integration or other free energy methods.

Conformational Analysis: By analyzing the dihedral angles of the molecule's backbone and side chain over time, the preferred conformations in different solvents can be identified. The increased steric hindrance from the ethyl group would likely restrict the conformational freedom of the backbone compared to L-leucine.

A comparative MD study of this compound in water, ethanol, and a non-polar solvent like cyclohexane (B81311) would likely show significant differences in its conformational landscape and solubility.

| Solvent Property | Effect on this compound | MD Simulation Analysis |

| Polarity | Influences the solubility and the strength of electrostatic interactions. | Solvation free energy, analysis of electrostatic interaction energies. |

| Protic/Aprotic | Affects hydrogen bonding capabilities with the amino and carboxyl groups. | Hydrogen bond analysis between solute and solvent. |

| Hydrophobicity | Determines the nature of interaction with the non-polar side chain. | Radial distribution functions around the alkyl groups. |

| Viscosity | Can affect the dynamics of conformational changes. | Time correlation functions of dihedral angles. |

Advanced Analytical Methodologies for 2 Ethyl L Leucine Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structural and chiral properties of 2-Ethyl-L-leucine. These techniques provide detailed information on the molecular framework, functional groups, and three-dimensional arrangement of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Chiral Discrimination

For chiral discrimination, NMR spectroscopy can be employed with the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). researchgate.net These agents interact with the enantiomers of this compound to form diastereomeric complexes, which exhibit distinct chemical shifts in the NMR spectrum. researchgate.netmdpi.com This allows for the differentiation and quantification of the enantiomeric excess. For instance, the interaction of a chiral cage compound with enantiomers can be studied through changes in chemical shifts, relaxation times, and diffusion coefficients. acs.org Advanced NMR techniques like Diffusion-Ordered Spectroscopy (DOSY) and Rotating Frame Overhauser Effect Spectroscopy (ROESY) can further elucidate the interaction mechanisms and provide conformational models of the diastereomeric solvates. researchgate.net While direct chiral discrimination by NMR without additives is generally not possible, specialized techniques exploiting subtle tensor couplings are under development. nih.gov

| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |

|---|---|---|

| ¹H | 0.8 - 1.0 | Methyl protons (CH₃) |

| ¹H | 1.2 - 1.8 | Methylene and Methine protons (CH₂, CH) |

| ¹H | 3.0 - 4.5 | α-proton (α-CH) |

| ¹³C | 10 - 30 | Methyl and Methylene carbons |

| ¹³C | 30 - 60 | α-carbon and other aliphatic carbons |

Mass Spectrometry for Fragmentation Analysis and Isomer Differentiation

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. In the context of this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming its molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) is employed for fragmentation analysis. rsc.org By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, researchers can deduce the compound's structure. The fragmentation patterns of isomeric amino acids, such as leucine (B10760876) and isoleucine, can be used for their differentiation. rsc.orgresearchgate.net For example, collision-induced dissociation (CID) can generate specific product ions that are characteristic of the branching pattern in the side chain. rsc.org While routine MS/MS may not always differentiate isomers, specific techniques like low-energy CID MSn can be used, where isoleucine, for instance, generates a characteristic 69 Da ion that leucine does not. researchgate.net Computational modeling can also be used to rationalize the differences observed in the fragmentation spectra of isomers. rsc.org

Table 2: Common Fragmentation Patterns in Amino Acid Mass Spectrometry This table illustrates general fragmentation behaviors of amino acids, as specific data for this compound is not detailed in the search results.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |

|---|---|---|---|

| [M+H]⁺ | [M+H - H₂O]⁺ | 18 | Loss of water |

| [M+H]⁺ | [M+H - HCOOH]⁺ | 46 | Loss of formic acid |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. faccts.de These methods are highly sensitive to the functional groups present in a molecule and can provide a characteristic "fingerprint" spectrum. acs.org For this compound, IR and Raman spectroscopy can confirm the presence of the amine (N-H), carboxylic acid (O-H and C=O), and alkyl (C-H) functional groups.

The vibrational frequencies of these groups are sensitive to their chemical environment and hydrogen bonding. For example, the stretching frequency of the carbonyl group (C=O) can indicate whether the carboxylic acid is in its protonated or deprotonated state. researchgate.net In studies of related L-leucine complexes, IR spectroscopy has been used to show the coordination of the carboxyl oxygen and the amino nitrogen to a metal ion. Density Functional Theory (DFT) calculations are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes. nih.govacs.org

Table 3: Characteristic Vibrational Frequencies for Amino Acids

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| N-H (amine) | Stretching | 3200-3500 | 3200-3500 |

| C-H (alkyl) | Stretching | 2850-3000 | 2850-3000 |

| C=O (carboxyl) | Stretching | 1700-1760 | 1700-1760 |

| N-H (amine) | Bending | 1500-1650 | 1500-1650 |

Circular Dichroism (CD) for Chiral Confirmation

Circular Dichroism (CD) spectroscopy is an essential technique for confirming the chirality of molecules like this compound. wikipedia.org It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org Since enantiomers have opposite CD signals, this technique can be used to confirm the absolute configuration of the amino acid. researchgate.net

The CD spectrum of a chiral molecule is highly sensitive to its conformation. For amino acids, the CD signal in the far-UV region (around 200-240 nm) is associated with the electronic transitions of the carboxyl and amino groups. The sign and magnitude of the Cotton effect can be used to assign the L- or D-configuration. researchgate.net Furthermore, CD spectroscopy can be used to study the interaction of this compound with other molecules, as the binding can induce changes in the CD spectrum. nih.gov

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation and purity assessment of chemical compounds. For chiral molecules like this compound, specialized chromatographic techniques are required to separate the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds. hplc.euresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. hplc.eu

Various types of CSPs are available, including those based on polysaccharides, proteins, and Pirkle-type phases. hplc.euchromatographyonline.com The choice of CSP and mobile phase is critical for achieving optimal separation. For amino acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often effective. yakhak.orgscience.gov The separation is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. By comparing the retention times of the sample with those of authentic standards of the L- and D-enantiomers, the enantiomeric composition can be accurately determined. This method is crucial for quality control in the synthesis of enantiomerically pure this compound. yakhak.org

Table 4: Parameters for Chiral HPLC Analysis of Amino Acid Derivatives This table presents typical parameters used in chiral HPLC for related compounds, as specific conditions for this compound are not available in the provided search results.

| Parameter | Description |

|---|---|

| Column | Chiralpak IA, Chiralcel OD-H, or similar polysaccharide-based CSP chromatographyonline.comyakhak.org |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol) chromatographyonline.comyakhak.org |

| Detection | UV-Vis or Fluorescence detector yakhak.org |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Temperature | Often performed at a controlled room temperature or slightly elevated temperatures |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling (if relevant to non-clinical metabolic studies)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely utilized analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of non-clinical metabolic studies of amino acids, including novel non-proteinogenic amino acids like this compound, GC-MS offers high sensitivity, resolution, and reproducibility. nih.gov However, due to the polar and non-volatile nature of amino acids, direct analysis by GC-MS is not feasible. creative-proteomics.comnih.gov Consequently, a critical prerequisite for their analysis is a chemical derivatization step to convert them into volatile and thermally stable derivatives. creative-proteomics.comnih.gov

The derivatization process is fundamental to the successful GC-MS analysis of amino acids. nih.gov Common approaches involve a two-step procedure: an initial esterification of the carboxyl group followed by acylation of the amino group. pensoft.net For instance, esterification can be achieved using an alcohol (e.g., methanol (B129727) or propanol) in an acidic medium, while subsequent acylation is often performed with reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or methyl chloroformate. pensoft.netnist.gov Another prevalent method is silylation, which targets both the amino and carboxyl groups simultaneously, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov The choice of derivatization agent can influence the chromatographic behavior and mass spectral fragmentation of the resulting derivative, and it is a key consideration in method development. nih.gov

In a hypothetical non-clinical metabolic study investigating the fate of this compound, GC-MS would be invaluable for profiling its potential metabolites in biological matrices. After extraction from a sample (e.g., plasma or cell culture media), the amino acid fraction, containing this compound and its metabolites, would undergo derivatization. nih.gov The resulting derivatives would then be injected into the GC-MS system.

The gas chromatograph separates the different derivatized compounds based on their boiling points and interactions with the stationary phase of the GC column (e.g., a DB-5MS column). tdl.orgnist.gov As each compound elutes from the column at a specific retention time, it enters the mass spectrometer. The mass spectrometer then ionizes the molecules, typically using electron ionization (EI), and fragments them in a reproducible manner. jst.go.jp The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint for the compound. nih.gov

For this compound, the mass spectrum of its derivative would be expected to show characteristic fragments. Based on the fragmentation patterns of similar branched-chain amino acids, such as leucine, key fragments would likely arise from the cleavage at the α-carbon and the loss of the carboxyl group or side-chain fragments. The presence of the additional ethyl group would result in specific mass shifts in these fragments compared to those of standard leucine, allowing for its unambiguous identification.

The following interactive table illustrates hypothetical GC-MS data for the N-pentafluoropropionyl (PFP)/methyl ester derivative of this compound, which could be generated in a metabolite profiling study. The predicted fragments are based on known fragmentation patterns of amino acid derivatives.

| Parameter | Value | Description |

| Compound | This compound (as Me-PFP derivative) | The derivatized form of the target analyte suitable for GC-MS analysis. |

| Hypothetical Retention Time (min) | 11.5 | The time at which the compound elutes from the GC column. This is dependent on the specific column and temperature program used. |

| Molecular Ion [M]+ (m/z) | 331 | The mass-to-charge ratio of the intact derivatized molecule. This may or may not be observed depending on its stability. |

| Key Fragment 1 (m/z) | 272 | Predicted fragment corresponding to the loss of the methoxycarbonyl group (-COOCH₃; 59 Da) from the molecular ion. |

| Key Fragment 2 (m/z) | 202 | Predicted fragment from the characteristic cleavage of the side chain at the β-γ carbon bond. |

| Key Fragment 3 (m/z) | 128 | A common fragment ion for α-amino acid derivatives, representing the immonium ion. |

This table is illustrative and presents hypothetical data for educational purposes, as specific experimental findings for this compound are not publicly available.

By comparing the retention times and mass spectra of peaks in the sample chromatogram to those of authenticated standards, both the parent compound (this compound) and its potential metabolites can be identified and quantified. Furthermore, the use of stable isotope-labeled versions of this compound (e.g., containing ¹³C or ¹⁵N) in conjunction with GC-MS allows for metabolic flux analysis, providing detailed insights into the metabolic pathways and turnover rates of the compound. d-nb.infonih.gov This makes GC-MS a crucial tool in advanced non-clinical research on novel amino acids.

Emerging Research Areas and Future Perspectives for 2 Ethyl L Leucine

Integration into Advanced Bioconjugation Strategies

The unique structural feature of 2-Ethyl-L-leucine, specifically its α,α-disubstituted nature, makes it a compelling candidate for advanced bioconjugation strategies. Bioconjugation, the process of linking a biomolecule to another molecule, is fundamental for creating sophisticated therapeutics like antibody-drug conjugates (ADCs) and for developing molecular probes. nih.govamericanpharmaceuticalreview.com The incorporation of this compound into a peptide or protein backbone can confer significant advantages.

The ethyl group at the α-carbon provides steric bulk, which can protect the adjacent peptide bonds from enzymatic degradation by proteases. This inherent resistance to proteolysis is a highly desirable trait for therapeutic peptides, potentially leading to longer in-vivo half-lives. Research on other α,α-disubstituted amino acids has demonstrated this principle effectively. The steric hindrance can also be exploited to direct the site of conjugation. By strategically placing this compound within a peptide sequence, chemists can shield certain reactive sites while leaving others exposed, allowing for more precise control over the attachment of payloads or labels. rsc.org

Advanced bioconjugation methods are moving beyond targeting the primary amines of lysine (B10760008) or the thiols of cysteine. rsc.org While no specific methods have been published for this compound, its unique structure opens hypothetical avenues. For instance, the development of linkers that specifically recognize the neopentyl-like environment of the this compound side chain could enable highly selective conjugation, avoiding the heterogeneity that plagues many current bioconjugation reactions. nih.gov

Table 1: Potential Advantages of this compound in Bioconjugation

| Feature | Advantage | Implication in Bioconjugation |

| α,α-Disubstitution | Increased steric hindrance | Enhanced proteolytic stability of the resulting bioconjugate. |

| Steric Shielding | Site-selective modification | Can direct conjugation to other residues by blocking access to nearby sites. |

| Unique Side Chain | Potential for novel linker chemistry | Development of highly specific linkers that recognize the unique chemical environment. |

Exploration of Novel Biocatalytic Pathways for Unnatural Amino Acid Production

The chemical synthesis of enantiomerically pure α,α-disubstituted amino acids like this compound is often complex, requiring multiple steps and harsh reaction conditions. rsc.org Consequently, there is a significant research push towards developing novel biocatalytic pathways for the production of unnatural amino acids. nih.govcaltech.edu These enzymatic methods offer the promise of greener, more efficient, and highly stereoselective synthesis. chemanager-online.com

While a specific enzyme for producing this compound has not been identified, researchers are applying powerful techniques like directed evolution to engineer existing enzymes for new functions. caltech.edu Enzymes such as leucine (B10760876) dehydrogenases (LeuDH) or transaminases, which naturally act on leucine or similar branched-chain amino acids, are primary candidates for engineering. rsc.org For example, a LeuDH could be evolved to accept a modified keto-acid precursor, 2-keto-2-ethyl-4-methylpentanoic acid, and convert it to this compound. Similarly, transaminases could be engineered to transfer an amino group to this novel keto-acid substrate with high fidelity. rsc.org

The development of whole-cell biocatalysts is another promising avenue. researchgate.net By engineering a microorganism like Corynebacterium glutamicum or E. coli with a complete metabolic pathway, it may be possible to produce this compound from simple carbon sources. This would involve introducing genes for engineered enzymes and optimizing metabolic fluxes to channel precursors towards the desired product. nih.gov

Table 2: Comparison of Synthetic Routes for Unnatural Amino Acids

| Synthesis Method | Advantages | Challenges | Relevance to this compound |

| Classical Chemical Synthesis | Versatile for many structures. | Often low yield, poor stereoselectivity, harsh conditions, multi-step. | Currently the likely method, but with significant drawbacks. |

| Engineered Enzymes (in vitro) | High stereoselectivity, mild conditions, high efficiency. nih.gov | Requires identification and engineering of a suitable enzyme; precursor synthesis needed. | A key future goal; engineering of LeuDH or transaminases is plausible. rsc.org |

| Whole-Cell Biocatalysis | Production from simple feedstocks, potentially lower cost at scale. nih.gov | Complex metabolic engineering required; product toxicity can be an issue. | A long-term objective for sustainable, large-scale production. |

Development of Sophisticated Computational Models for Predictive Design

Computational modeling is becoming an indispensable tool in protein engineering and peptide design. frontiersin.org For novel building blocks like this compound, computational methods are crucial for predicting their impact on peptide and protein structure and function before undertaking costly and time-consuming synthesis.

Molecular dynamics (MD) simulations can be used to model how the incorporation of this compound affects the conformational flexibility of a peptide chain. The bulky side chain is expected to restrict the Ramachandran angles (φ and ψ) of the peptide backbone, forcing it to adopt specific secondary structures, such as helices or turns. This predictive capability allows for the rational design of peptidomimetics with stable, well-defined three-dimensional shapes.

Recent advances in machine learning and artificial intelligence are leading to the development of models that can predict the properties of peptides containing non-canonical amino acids. chemrxiv.org For example, a model could be trained on data from peptides containing various α,α-disubstituted amino acids to predict the proteolytic stability, cell permeability, or binding affinity of a new peptide containing this compound. New tools like RareFold are being developed to predict the structure of proteins containing non-canonical amino acids, which could be adapted for this compound. biorxiv.org Such predictive models accelerate the design-build-test cycle of developing novel peptide-based materials and therapeutics.

Interdisciplinary Applications in Materials Science and Biotechnology (excluding clinical applications)

The unique properties conferred by this compound make it a valuable component for applications in materials science and biotechnology, beyond the clinical realm.

In materials science, peptides that can self-assemble into well-ordered nanostructures like fibrils, nanotubes, or hydrogels are of great interest. The conformational constraints imposed by this compound can be used to program the self-assembly process with high precision. By designing peptides with alternating hydrophilic and hydrophobic residues, including the highly hydrophobic this compound, researchers could create novel amphiphilic materials. These could find use as scaffolds for tissue engineering, as matrices for controlled release of agrochemicals, or as components of advanced biosensors. For instance, poly(ester urea)s derived from L-leucine have shown promise for creating electrospun scaffolds, a technology that could be enhanced by the structural properties of this compound. upc.edu

In biotechnology, immobilizing enzymes on solid supports is a common strategy to improve their stability and reusability. mdpi.com Peptides containing this compound could be designed as novel linkers to attach enzymes to surfaces. The proteolytic resistance of these linkers would ensure the long-term stability of the immobilized enzyme system, which is crucial for applications in industrial biocatalysis, such as in the production of biofuels or specialty chemicals. nih.gov Furthermore, the introduction of this unnatural amino acid into antimicrobial peptides could enhance their efficacy and stability, making them suitable for use as surface disinfectants or food preservatives. frontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.